An In-depth Technical Guide to 4-Acetamidobenzyl Alcohol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Acetamidobenzyl Alcohol: Properties, Synthesis, and Applications
Introduction: A Versatile Building Block in Modern Chemistry
4-Acetamidobenzyl alcohol, also known as N-[4-(hydroxymethyl)phenyl]acetamide, is a para-substituted aromatic compound that has emerged as a crucial intermediate in various fields of chemical synthesis, most notably in pharmaceutical and materials science.[1][2] Its unique bifunctional nature, possessing both a primary alcohol and an acetamido group, allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex organic molecules.[1] This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of 4-Acetamidobenzyl alcohol, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
4-Acetamidobenzyl alcohol typically appears as an off-white to pale yellow solid, a physical characteristic that makes it stable and easy to handle in a laboratory setting.[1][3] A high purity of ≥99.0% is often required for its applications in sensitive synthetic pathways.[1][3]
Core Chemical and Physical Data
A summary of the key physicochemical properties of 4-Acetamidobenzyl alcohol is presented in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 16375-88-5 | [4][5] |
| Molecular Formula | C₉H₁₁NO₂ | [4][5] |
| Molecular Weight | 165.19 g/mol | [5][6] |
| Appearance | Off-white to pale yellow solid/powder | [1][2] |
| Melting Point | 118-126 °C | [2][4][7] |
| IUPAC Name | N-[4-(hydroxymethyl)phenyl]acetamide | [4][5] |
| SMILES | CC(=O)NC1=CC=C(CO)C=C1 | [4][5] |
| InChI Key | XEYORFKUJZEQCH-UHFFFAOYSA-N | [4][5] |
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic analysis is fundamental to confirming the identity and purity of 4-Acetamidobenzyl alcohol. The following sections detail the expected spectral data.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of 4-Acetamidobenzyl alcohol in DMSO-d₆ exhibits characteristic signals that correspond to the different types of protons in the molecule.[8][9]
-
δ 2.0 (s, 3H): This singlet corresponds to the three protons of the acetyl methyl group (-COCH₃).
-
δ 4.5 (d, 2H): The two protons of the benzylic methylene group (-CH₂OH) appear as a doublet.
-
δ 5.2 (t, 1H): The proton of the hydroxyl group (-OH) appears as a triplet.
-
δ 7.25 (d, 2H) & 7.55 (d, 2H): These two doublets represent the four protons on the para-substituted benzene ring.
-
δ 9.95 (s, 1H): This singlet corresponds to the proton of the amide group (-NH-).
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule.[10] The IR spectrum of 4-Acetamidobenzyl alcohol will show characteristic absorption bands for the O-H, N-H, C=O, and C-O bonds.[5][11]
-
~3400-3200 cm⁻¹ (broad): O-H stretching vibration of the alcohol group, often broadened due to hydrogen bonding.[11]
-
~3300 cm⁻¹: N-H stretching vibration of the amide group.
-
~1660 cm⁻¹: C=O stretching vibration (Amide I band).
-
~1540 cm⁻¹: N-H bending vibration (Amide II band).
-
~1050 cm⁻¹: C-O stretching vibration of the primary alcohol.
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.[12] For 4-Acetamidobenzyl alcohol (MW = 165.19), the molecular ion peak [M]⁺ would be observed at m/z 165. Key fragmentation patterns for alcohols include alpha-cleavage and dehydration (loss of water, M-18).[13][14]
Synthesis and Purification: A Practical Approach
A common and efficient method for the synthesis of 4-Acetamidobenzyl alcohol is the reduction of 4-Acetamidobenzaldehyde.[8][9] This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄).
Experimental Protocol: Reduction of 4-Acetamidobenzaldehyde
This protocol is based on established laboratory procedures.[8][9]
Materials:
-
4-Acetamidobenzaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottomed flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve 4-Acetamidobenzaldehyde (1 equivalent) in methanol in a round-bottomed flask at room temperature.
-
Reduction: To the stirring solution, add sodium borohydride (a slight molar excess) portion-wise. The choice of NaBH₄ is critical here; it is a selective reducing agent that will reduce the aldehyde to an alcohol without affecting the amide functionality.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC), eluting with a mixture of hexane and ethyl acetate (e.g., 4:1). The reaction is complete when the starting aldehyde spot is no longer visible.
-
Workup:
-
Concentrate the reaction mixture using a rotary evaporator to remove the methanol.
-
Partition the residue between water and ethyl acetate. The product will preferentially dissolve in the organic layer.
-
Extract the aqueous layer multiple times with ethyl acetate to ensure complete recovery of the product.
-
Combine the organic layers and wash with brine. This step helps to remove any remaining water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be further purified by recrystallization or column chromatography if necessary to achieve high purity.
Causality in Experimental Design
The choice of methanol as a solvent is due to its ability to dissolve both the starting material and the sodium borohydride. The portion-wise addition of NaBH₄ helps to control the reaction rate and prevent excessive foaming. The aqueous workup is essential to remove any unreacted borohydride and inorganic byproducts.
Caption: Synthetic workflow for 4-Acetamidobenzyl alcohol.
Chemical Reactivity and Potential Transformations
The presence of both a primary alcohol and an acetamido group on the benzene ring makes 4-Acetamidobenzyl alcohol a versatile substrate for a variety of chemical reactions.[1]
-
Reactions of the Hydroxyl Group: The primary alcohol functionality can undergo:
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.
-
Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ethers.
-
Oxidation: Selective oxidation to the corresponding aldehyde (4-Acetamidobenzaldehyde) or further to the carboxylic acid (4-Acetamidobenzoic acid) using appropriate oxidizing agents.
-
Conversion to Alkyl Halides: Reaction with reagents like SOCl₂ or PBr₃ to replace the hydroxyl group with a halogen.[15]
-
-
Reactions involving the Aromatic Ring: The acetamido group is an activating, ortho-, para-directing group. However, the para position is already substituted. Therefore, electrophilic aromatic substitution reactions would be directed to the ortho positions relative to the acetamido group.
-
Reactions of the Amide Group: The amide bond is generally stable but can be hydrolyzed under acidic or basic conditions to yield 4-aminobenzyl alcohol.
Caption: Key chemical transformations of 4-Acetamidobenzyl alcohol.
Applications in Research and Development
4-Acetamidobenzyl alcohol serves as a key intermediate in several areas of research and industrial applications.
-
Pharmaceutical Development: It is an important building block in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs.[2][16] Its structure is a precursor to more complex molecules with potential therapeutic activities.
-
Cosmetic Formulations: In the cosmetics industry, it is utilized in skincare products for its moisturizing properties, contributing to improved skin hydration and texture.[16]
-
Polymer Chemistry: This compound acts as a monomer or a building block in the production of specialty polymers, which can enhance the performance characteristics of materials.[2][16]
-
Biochemical Research: Researchers use 4-Acetamidobenzyl alcohol in studies related to enzyme inhibition and protein interactions.[16] It is also identified as a metabolite of a blocked chloramphenicol producer, making it useful in metabolic studies.[8]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Acetamidobenzyl alcohol. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[6][17]
Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably under a fume hood.[18]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19]
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.[19]
-
Store in a cool, dry place away from incompatible materials and sources of ignition.[18]
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[20]
-
In case of skin contact: Wash off with soap and plenty of water. Get medical attention if irritation develops and persists.[20]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[20]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Conclusion
4-Acetamidobenzyl alcohol is a highly versatile and valuable chemical intermediate with a broad spectrum of applications. Its bifunctional nature allows for a diverse range of chemical modifications, making it an essential tool for synthetic chemists in academia and industry. A thorough understanding of its chemical properties, reactivity, and safe handling is paramount to unlocking its full potential in the development of novel pharmaceuticals, advanced materials, and other innovative chemical products.
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